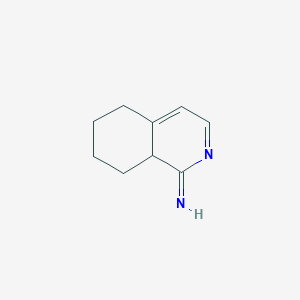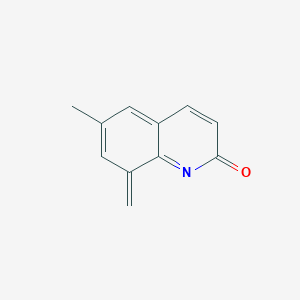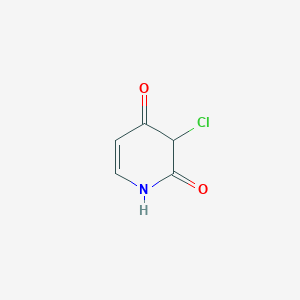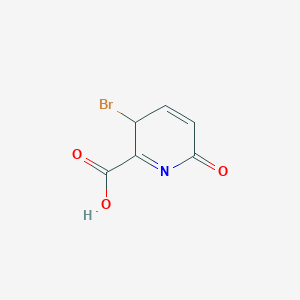
3-bromo-6-oxo-3H-pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-oxo-3H-pyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position, a keto group at the sixth position, and a carboxylic acid group at the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-oxo-3H-pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-oxo-3H-pyridine-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 3-bromo-2-cyanopyridine, followed by hydrolysis to yield the desired carboxylic acid. This method may require the use of a strong acid or base to facilitate the cyclization and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can help achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
3-Bromo-6-oxo-3H-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The keto group at the sixth position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol, dichloromethane), catalysts (palladium, copper).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Reduction Reactions: 3-bromo-6-hydroxy-3H-pyridine-2-carboxylic acid.
Oxidation Reactions: Esters, amides, and other oxidized derivatives of the carboxylic acid group.
科学研究应用
3-Bromo-6-oxo-3H-pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and chemicals.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials with specific properties, such as catalysts and ligands for chemical reactions.
作用机制
The mechanism of action of 3-bromo-6-oxo-3H-pyridine-2-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various mechanisms, including:
Inhibition of Enzymes: The compound may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.
The exact molecular targets and pathways involved can vary depending on the specific context and application of the compound.
相似化合物的比较
3-Bromo-6-oxo-3H-pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Bromopyridine-2-carboxylic acid: This compound lacks the keto group at the sixth position, which may result in different chemical reactivity and biological activity.
3-Bromo-6-chloropyridine-2-carbonitrile: The presence of a cyano group instead of a carboxylic acid group can significantly alter the compound’s properties and applications.
3-Bromo-6-hydroxy-3H-pyridine-2-carboxylic acid: The hydroxyl group at the sixth position may confer different chemical and biological properties compared to the keto group.
属性
分子式 |
C6H4BrNO3 |
|---|---|
分子量 |
218.00 g/mol |
IUPAC 名称 |
3-bromo-6-oxo-3H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-3H,(H,10,11) |
InChI 键 |
POCVLFCIZNSBHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N=C(C1Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B15135030.png)
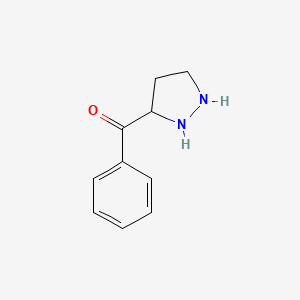
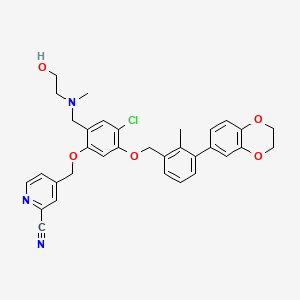
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)
![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)
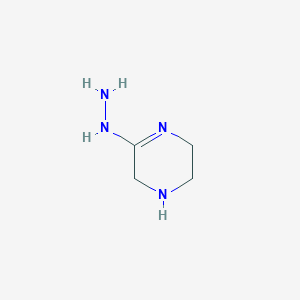
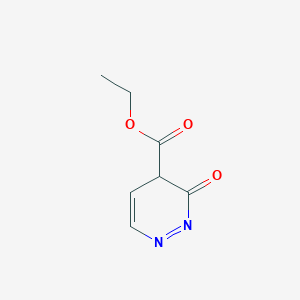
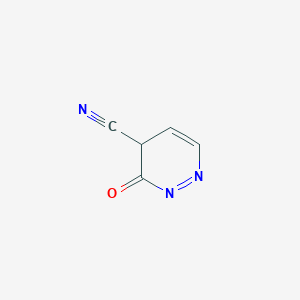
![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)

